molecular formula C22H24N2O3 B304077 N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Número de catálogo B304077
Peso molecular: 364.4 g/mol
Clave InChI: JEDRTBPNUKWENE-MOSHPQCFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide, also known as DM-1, is a small molecule drug that has gained attention in the scientific community due to its potential application in cancer treatment. DM-1 belongs to the class of drugs called antibody-drug conjugates (ADCs), which are designed to specifically target cancer cells and deliver cytotoxic drugs to them.

Mecanismo De Acción

The mechanism of action of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves the specific targeting of cancer cells through the use of an antibody that recognizes a surface protein on the cancer cell. Once the antibody binds to the cancer cell, the N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide molecule is internalized by the cell through endocytosis. Inside the cell, the linker is cleaved by the action of lysosomal enzymes, releasing the cytotoxic drug into the cytoplasm. The cytotoxic drug then binds to microtubules, disrupting their function and leading to cell death.
Biochemical and Physiological Effects
N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has been shown to have potent cytotoxic effects on cancer cells, leading to cell death through the disruption of microtubules. However, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has also been shown to have some off-target effects, leading to toxicity in normal cells. In addition, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has been shown to have some pharmacokinetic limitations, such as poor solubility and rapid clearance from the body.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has several advantages for use in lab experiments, including its potent cytotoxic effects on cancer cells and its specific targeting of cancer cells through the use of an antibody. However, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide also has some limitations, such as its off-target effects and pharmacokinetic limitations, which may affect the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the development and use of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide. One direction is the development of new linkers and cytotoxic drugs that may improve the efficacy and safety of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide. Another direction is the exploration of new targets for N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide, such as other surface proteins on cancer cells. Finally, the combination of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide with other cancer therapies, such as immunotherapy, may improve the overall efficacy of cancer treatment.

Métodos De Síntesis

The synthesis of N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide involves several steps, including the preparation of the linker, the preparation of the cytotoxic drug, and the conjugation of the linker and the drug. The linker used in N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is a derivative of maleimide, which reacts with the thiol group of cysteine residues on the surface of the cancer cell. The cytotoxic drug used in N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide is maytansine, which is a potent microtubule inhibitor. The conjugation of the linker and the drug is achieved through a thiol-maleimide reaction.

Aplicaciones Científicas De Investigación

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has been extensively studied in preclinical and clinical trials for its potential application in cancer treatment. In preclinical studies, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has shown promising results in inhibiting the growth of various types of cancer cells, including breast cancer, lung cancer, and lymphoma. In clinical trials, N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide has been tested in patients with HER2-positive breast cancer, and has shown significant improvement in progression-free survival and overall survival compared to standard chemotherapy.

Propiedades

Nombre del producto

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

Fórmula molecular

C22H24N2O3

Peso molecular

364.4 g/mol

Nombre IUPAC

N-[(Z)-3-(2,6-dimethylmorpholin-4-yl)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C22H24N2O3/c1-16-14-24(15-17(2)27-16)22(26)20(13-18-9-5-3-6-10-18)23-21(25)19-11-7-4-8-12-19/h3-13,16-17H,14-15H2,1-2H3,(H,23,25)/b20-13-

Clave InChI

JEDRTBPNUKWENE-MOSHPQCFSA-N

SMILES isomérico

CC1CN(CC(O1)C)C(=O)/C(=C/C2=CC=CC=C2)/NC(=O)C3=CC=CC=C3

SMILES

CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

SMILES canónico

CC1CN(CC(O1)C)C(=O)C(=CC2=CC=CC=C2)NC(=O)C3=CC=CC=C3

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.